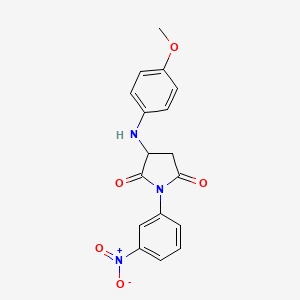

3-(4-Methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

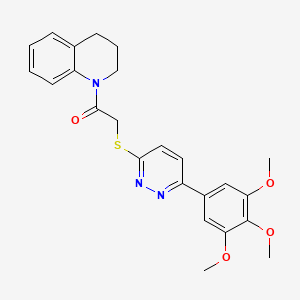

3-(4-Methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione, also known as MAPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPD belongs to the family of pyrrolidine-2,5-dione compounds, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Polymer Science and Organic Synthesis

One of the earliest studies in this field explored the polymerization of related compounds, demonstrating that certain dioxolanediones undergo polymerization in the presence of tertiary organic bases, suggesting a potential pathway for synthesizing poly-α-esters with hydroxyl/carboxyl terminations. This polymerization process depends significantly on the basicity of the attacking species, which influences the molecular weight and nature of the end groups of the resultant polymers (Smith & Tighe, 1981). Another study highlighted the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, emphasizing the utility of these compounds in generating a variety of organic molecules through condensation reactions (Mulholland, Foster, & Haydock, 1972).

Medicinal Chemistry

Research has also focused on the inhibition of enzymes relevant to medical conditions. For instance, substituted 3-phenylmethylene pyrrolidine-2, 5-diones have been synthesized and tested as inhibitors for type 2 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. The study identified compounds with significant inhibitory activity, showcasing the therapeutic potential of these derivatives (Nolan et al., 1997).

Materials Science

In the realm of materials science , research has demonstrated the synthesis of novel compounds for electronics applications , such as the development of n-type conjugated polyelectrolytes for use as electron transport layers in solar cells. These materials, featuring the diketopyrrolopyrrole (DPP) backbone, exhibit high conductivity and electron mobility, underlining the importance of such compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Advanced Synthesis Techniques

Further contributions to the field include the development of advanced synthesis techniques for generating complex organic molecules. This includes the exploration of reactions involving cyclic oxalyl compounds and the synthesis of heterocycles, providing valuable insights into the reactivity and application of these compounds in creating pharmacologically relevant structures (Kollenz et al., 1976).

Eigenschaften

IUPAC Name |

3-(4-methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-25-14-7-5-11(6-8-14)18-15-10-16(21)19(17(15)22)12-3-2-4-13(9-12)20(23)24/h2-9,15,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCFSCLXZHFKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)

![N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2577432.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)

![8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2577434.png)

![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)

![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)